molecular formula C10H16O3 B3417037 Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate CAS No. 101327-97-3

Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate

Cat. No.: B3417037
CAS No.: 101327-97-3
M. Wt: 184.23 g/mol
InChI Key: VHSWOYCDHVZSOU-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate: is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,3-dimethylcyclohexanone as the starting material.

  • Reaction Conditions: The compound can be synthesized through a series of reactions involving oxidation and esterification processes. The oxidation of 3,3-dimethylcyclohexanone to the corresponding carboxylic acid followed by esterification with methanol yields the desired product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Catalysts: Various catalysts may be employed to enhance the reaction efficiency and selectivity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones .

  • Reduction: Reduction reactions can convert the compound into alcohols or amines .

  • Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: Medicine: It may be used in the development of pharmaceuticals, especially in the design of drugs targeting specific metabolic disorders. Industry: The compound finds use in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Methyl 2-oxocyclohexanecarboxylate: A closely related compound with a similar structure but lacking the additional methyl groups.

  • Cyclotridecanone: Another cyclic ketone with a different ring size and substitution pattern.

Uniqueness: Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate is unique due to its specific structural features, such as the presence of two methyl groups on the cyclohexanone ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 3,3-dimethyl-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)6-4-5-7(8(10)11)9(12)13-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSWOYCDHVZSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101327-97-3
Record name methyl 3,3-dimethyl-2-oxocyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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